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Compound of Interest

Compound Name:
3-amino-N-methoxy-N-

methylbenzamide

CAS No.: 1156151-22-2

Cat. No.: B3214960

Get Quote

Executive Summary & Molecule Profile
3-amino-N-methoxy-N-methylbenzamide is a critical bifunctional intermediate in medicinal

chemistry. It combines an aniline moiety (position 3) with a Weinreb amide functionality

(position 1). This molecule is frequently used as a stable precursor for synthesizing aryl

ketones via nucleophilic addition (e.g., Grignard reactions) while retaining the amino group for

further derivatization.

This guide provides a technical breakdown of its Fourier Transform Infrared (FTIR) analysis,

focusing on quality control (QC) and reaction monitoring. It compares FTIR performance

against alternative analytical techniques and details the specific spectral "fingerprint" required

for positive identification.
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Property Detail

IUPAC Name 3-amino-N-methoxy-N-methylbenzamide

Functional Groups
Primary Amine (-NH₂), Weinreb Amide (-

CON(OMe)Me), Aromatic Ring (1,3-substituted)

Physical State
Viscous oil or low-melting solid (dependent on

purity/polymorph)

Key Application
Synthesis of meta-substituted aryl ketones; drug

linker chemistry

Spectral Prediction & Analysis (The "Fingerprint")[1]
Positive identification requires verifying three distinct spectral zones.[1] The coexistence of the

Weinreb amide and the primary amine creates a unique spectral signature distinguishable from

common precursors (e.g., nitro-compounds) or hydrolysis byproducts (e.g., carboxylic acids).

Zone A: High-Frequency Region (3500 – 2800 cm⁻¹)
Primary Amine (-NH₂): Look for a "doublet" pattern representing the N-H stretching

vibrations.[2]

Asymmetric Stretch: ~3450 cm⁻¹

Symmetric Stretch: ~3350 cm⁻¹

Aromatic C-H: Weak, sharp peaks just above 3000 cm⁻¹ (3010–3080 cm⁻¹).

Aliphatic C-H (Weinreb Methyls): Distinct peaks below 3000 cm⁻¹.

N-Me / O-Me Stretches: 2930–2960 cm⁻¹.

O-CH₃ (Fermi Resonance): Often appears as a sharp shoulder ~2830 cm⁻¹, specific to

methoxy groups.[3]

Zone B: The Double Bond Region (1700 – 1500 cm⁻¹)
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Weinreb Amide C=O (Amide I): The carbonyl stretch in Weinreb amides is typically found at

1630–1660 cm⁻¹. It appears at a slightly lower frequency than typical esters or ketones due

to the electron-donating nature of the methoxy-amine nitrogen.

Amine N-H Bend (Scissoring): A medium-intensity band at ~1620 cm⁻¹. Note: This often

overlaps with the Amide I band, resulting in a broadened or split peak structure.

Aromatic Ring Stretches: Sharp, variable bands at 1580–1600 cm⁻¹ and 1480–1500 cm⁻¹.

Zone C: Fingerprint & Substituents (1400 – 600 cm⁻¹)
C-N Stretch (Ar-NH₂): Strong band at 1250–1335 cm⁻¹.

N-O-C Stretch (Weinreb Specific): A critical identifier for the Weinreb moiety. Look for a

distinct band in the 950–1050 cm⁻¹ range (typically ~1000 cm⁻¹), corresponding to the N-O

stretch.

Meta-Substitution Pattern: 1,3-disubstituted benzene rings show two key bending vibrations:

Ring Bend: ~690 cm⁻¹

C-H Wag: ~750–810 cm⁻¹ (often strong).

Summary Table: Characteristic Bands
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Functional Group Vibration Mode Frequency (cm⁻¹) Intensity

Primary Amine
N-H Stretch

(Asym/Sym)
3450 / 3350 Medium (Doublet)

Weinreb Amide
C=O[4] Stretch

(Amide I)
1635–1660 Strong

Primary Amine N-H Bend (Scissoring) 1615–1625 Medium

Aromatic Ring C=C Ring Stretch 1580–1600 Variable

Aromatic Amine C-N Stretch 1260–1310 Strong

Weinreb Linker N-O Stretch 980–1020 Medium/Strong

Meta-Substitution
C-H Out-of-Plane

Bend
750–800 Strong

Comparative Performance Guide
This section compares FTIR against alternative methods for specific analytical scenarios

involving 3-amino-N-methoxy-N-methylbenzamide.

Scenario 1: Synthesis Monitoring (Nitro Reduction)
Context: Converting 3-nitro-N-methoxy-N-methylbenzamide to the target 3-amino compound.
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Feature
FTIR

(Recommended)
HPLC-UV 1H NMR

Speed < 2 mins (At-line)
15–30 mins (Method

dependent)

15–60 mins (Prep +

Scan)

Key Indicator

Disappearance of NO₂

(1530/1350 cm⁻¹)

Appearance of NH₂

(3300-3500 cm⁻¹)

Shift in Retention

Time

Chemical shift of

aromatic protons

Sample Prep None (ATR) Dilution required
Dissolution in

deuterated solvent

Cost per Run Low
Medium

(Solvents/Columns)
High

Verdict: FTIR is the superior choice for real-time reaction monitoring. The disappearance of the

symmetric and asymmetric NO₂ stretches (1530/1350 cm⁻¹) is a binary "Go/No-Go" indicator

that does not require chromatographic separation.

Scenario 2: Purity & Identity Confirmation
Context: Verifying the product before using it in a Grignard reaction.

Alternative Differentiating Factor via FTIR

Hydrolysis Impurity(3-Aminobenzoic Acid)

Broad O-H Stretch: Acid impurity shows broad

"hump" (3300–2500 cm⁻¹).C=O Shift: Acid

dimer C=O appears higher (~1680–1700 cm⁻¹)

than Weinreb amide.

Starting Material(3-Nitro precursor)

NO₂ Bands: Strong bands at 1530/1350 cm⁻¹

indicate incomplete reaction.Lack of NH₂:

Absence of doublet >3300 cm⁻¹.

Experimental Protocol: ATR-FTIR Analysis
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Objective: Obtain a high-quality spectrum of 3-amino-N-methoxy-N-methylbenzamide to

confirm identity and purity.

Equipment:

FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).

ATR Accessory: Diamond or ZnSe crystal (Diamond preferred for durability).

Solvent: Isopropanol or Ethanol (for cleaning).

Step-by-Step Methodology
System Preparation:

Ensure the ATR crystal is clean. Verify energy throughput is >95% of the installation

benchmark.

Set parameters: Resolution: 4 cm⁻¹; Scans: 32 (or 64 for higher S/N); Range: 4000–600

cm⁻¹.

Background Collection:

Collect an air background spectrum. Ensure no CO₂/H₂O interference (purge if

necessary).

Sample Loading:

If Liquid/Oil: Place 10–20 µL of the sample directly onto the center of the crystal. Ensure

full coverage of the "active spot" (usually 1–2 mm diameter).

If Solid: Place ~5 mg of solid on the crystal. Lower the pressure clamp until the "force

gauge" indicates optimal contact. Note: Do not overtighten, but ensure intimate contact to

eliminate air gaps.

Acquisition:

Start sample scan. Monitor the live display.
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QC Check: Look for the Amide I peak (~1640 cm⁻¹). Absorbance should be between 0.1

and 1.0 A.U. If >1.5, the detector may be saturating (rare for ATR); if <0.05, increase

sample contact.

Post-Processing:

Apply ATR Correction (if comparing to transmission library spectra).

Baseline correct only if significant drift is observed.

Peak pick the critical regions (3400, 1640, 1000, 750 cm⁻¹).

Cleaning:

Wipe crystal with a lint-free tissue and Isopropanol. Run a preview scan to ensure no

residue remains (carryover check).

Visualizations
Diagram 1: Synthesis Monitoring Logic (Nitro to Amino)
This flowchart illustrates the decision logic when monitoring the reduction of the nitro-precursor

to the target amine using FTIR.
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Caption: Logic flow for monitoring the reduction of the nitro group to the primary amine using

characteristic IR bands.

Diagram 2: Spectral Fingerprint Assignment
A visual breakdown of the molecule's structure mapped to its spectral zones.[5]
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Caption: Mapping functional groups of 3-amino-N-methoxy-N-methylbenzamide to their

diagnostic FTIR spectral bands.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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